molecular formula C11H12F2O2 B8000832 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one

Cat. No.: B8000832
M. Wt: 214.21 g/mol
InChI Key: NCXZBTRSFKPEJR-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and pharmacological research. As a member of the chalcone family, it features the characteristic α,β-unsaturated carbonyl system, which is known to be a key pharmacophore responsible for interacting with a variety of biological targets . The specific substitution pattern on its aromatic rings—combining an ethoxy group with fluorine atoms at the 3 and 5 positions—is strategically designed to enhance its bioactivity, optimize physicochemical properties, and potentially overcome mechanisms of drug resistance . This compound is primarily valued for investigating new anti-infective agents. Chalcone derivatives have demonstrated robust antibacterial effects, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and potent antifungal activity, sometimes surpassing standard drugs like ketoconazole . Researchers can utilize this compound to probe inhibitory effects on critical bacterial and fungal enzymes, such as β-(1,3)-glucan synthase, or to study the disruption of efflux pumps in multidrug-resistant pathogens . Furthermore, its structure suggests potential for significant anti-inflammatory applications, as related chalcones are known to potently inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), with some compounds showing greater potency than non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential as a versatile scaffold in hit-to-lead optimization and as a chemical tool for deciphering disease mechanisms.

Properties

IUPAC Name

1-(4-ethoxy-3,5-difluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-10(14)7-5-8(12)11(15-4-2)9(13)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZBTRSFKPEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Challenges

The electron-withdrawing nature of fluorine and ethoxy groups deactivates the aromatic ring, reducing its susceptibility to electrophilic attack. To overcome this, elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are typically required. The reaction proceeds via the formation of an acylium ion, which attacks the para position relative to the ethoxy group, yielding the desired ketone.

Key Data:

ParameterValue
CatalystAlCl₃ (1.2 equiv)
Temperature110°C
Yield45–55%
ByproductsOrtho-acylated isomers

This method is limited by moderate yields and the need for stringent moisture control.

Nucleophilic Aromatic Substitution Followed by Acylation

A two-step strategy involving nucleophilic substitution and subsequent acylation has been explored to improve regioselectivity.

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzene

1,3,5-Trifluorobenzene undergoes sequential substitution:

  • Ethoxylation : Treatment with sodium ethoxide (NaOEt) in dimethyl sulfoxide (DMSO) at 60°C replaces one fluorine atom with ethoxy.

  • Fluorination Retention : The remaining fluorines are preserved by using anhydrous conditions.

Key Data:

StepReagents/ConditionsYield
1NaOEt, DMSO, 60°C, 6h78%
2(CH₂CH₂CO)₂O, BF₃, 80°C, 8h62%

This approach achieves higher overall yields (≈50%) and better regiocontrol compared to direct Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling for Ketone Installation

Recent advances in transition-metal catalysis have enabled the use of Suzuki-Miyaura coupling to construct the ketone moiety. A boronic ester derivative of 4-ethoxy-3,5-difluorophenyl is coupled with a propanone-containing partner.

Reaction Setup

  • Aryl Boronic Ester : 4-Ethoxy-3,5-difluorophenylboronic acid pinacol ester.

  • Coupling Partner : Bromopropanone or equivalent.

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃).

Key Data:

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
LigandPPh₃ (10 mol%)
SolventToluene/H₂O (3:1)
Yield68%

This method offers excellent functional group tolerance and scalability but requires expensive catalysts.

Grignard Reaction with Fluorinated Aryl Halides

A retro-synthetic disconnection of the ketone suggests using a Grignard reagent to react with a fluorinated aryl acid chloride.

Procedure

  • Synthesis of Aryl Acid Chloride : 4-Ethoxy-3,5-difluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

  • Grignard Addition : Reaction with ethyl magnesium bromide (EtMgBr) introduces the propanone group.

Key Data:

StepReagents/ConditionsYield
1SOCl₂, reflux, 3h92%
2EtMgBr, THF, −78°C to RT, 2h58%

This method is advantageous for its high-purity intermediates but suffers from low yields in the Grignard step due to steric hindrance.

Oxidative Functionalization of Propanol Precursors

Oxidation of a secondary alcohol precursor provides an alternative route.

Synthesis Pathway

  • Alkylation : 4-Ethoxy-3,5-difluorobenzaldehyde is reacted with ethyl magnesium bromide to form 1-(4-ethoxy-3,5-difluorophenyl)propan-1-ol.

  • Oxidation : The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.

Key Data:

StepReagents/ConditionsYield
1EtMgBr, THF, 0°C, 1h85%
2PCC, CH₂Cl₂, RT, 4h73%

This method is efficient for small-scale synthesis but requires careful handling of oxidation reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds structurally similar to 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for further development as anti-TB agents .
  • Inhibition Studies : The compound has been evaluated for its inhibitory activity against various biological targets. Notably, it has demonstrated promising results in inhibiting the hERG potassium channel, which is crucial for cardiac function . Such activity suggests potential applications in developing antiarrhythmic drugs.
  • Drug Development : Due to its unique structure and activity profile, this compound can serve as a lead in the synthesis of new drugs aimed at treating resistant bacterial strains or other diseases where conventional treatments fail .

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties due to its reactive functional groups. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties .
  • Dye Chemistry : The fluorinated aromatic structure allows for potential applications in dye chemistry. Compounds like this can be used to develop fluorescent materials or dyes suitable for various industrial applications .

Synthetic Organic Chemistry

  • Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various coupling reactions and transformations .
  • Reactivity Studies : Investigations into the reactivity of this compound have provided insights into its behavior under different conditions, paving the way for optimized synthetic pathways in organic synthesis .

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound revealed that certain modifications increased potency against M. tuberculosis. The derivatives were tested for minimum inhibitory concentration (MIC), demonstrating significant activity compared to standard treatments .

Case Study 2: Polymer Applications

Research on polymer blends incorporating this compound showed enhanced mechanical properties and thermal resistance compared to control samples without the difluorophenyl moiety. This study highlighted the potential for developing advanced materials with tailored characteristics for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3,5-difluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Aromatic Ring

Table 1: Substituent Effects on Aromatic Propan-1-one Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one Ethoxy (4), F (3,5) C₁₁H₁₂F₂O₂ 226.21 High lipophilicity, electron-deficient ring
1-(4-Fluoro-3-methylphenyl)propan-1-one (7) F (4), CH₃ (3) C₁₀H₁₁FO 166.19 Moderate polarity, steric hindrance from methyl
1-(2-Methoxy-5-methylphenyl)propan-1-one (8) OCH₃ (2), CH₃ (5) C₁₁H₁₄O₂ 178.23 Electron-donating methoxy enhances reactivity
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one OCH₃ (4), F (3,5) C₁₀H₁₀F₂O₂ 212.18 Lower lipophilicity vs. ethoxy analog

Key Findings :

  • Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP ~2.5 vs. ~1.8 for methoxy) and steric bulk, impacting membrane permeability and metabolic stability .
  • Fluorine vs. Methyl : Fluorine’s electron-withdrawing nature reduces ring electron density, enhancing resistance to oxidative degradation compared to methyl-substituted analogs .

Core Structure Modifications

Table 2: Impact of Core Structure on Properties
Compound Name Core Structure Molecular Formula Key Differences
This compound Benzene C₁₁H₁₂F₂O₂ Planar aromatic ring, predictable reactivity
1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one Cyclohexene C₁₃H₂₀O Non-aromatic, reduced conjugation, higher volatility
(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one Chalcone (α,β-unsaturated ketone) C₁₇H₁₄F₂O₃ Extended conjugation, UV absorption at ~350 nm

Key Findings :

  • Chalcone Derivatives : The α,β-unsaturated ketone in chalcone analogs (e.g., ) introduces conjugation, enabling applications in photochemistry but increasing susceptibility to nucleophilic attack compared to saturated propan-1-ones .
  • Cyclohexene Core : Aliphatic cores reduce aromatic interactions, lowering melting points (e.g., ~50°C vs. ~120°C for aromatic analogs) .

Functional Group Additions

Table 3: Hydroxy and Methoxy Substitutions
Compound Name Functional Groups Molecular Weight (g/mol) Solubility (mg/mL)
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one OH (4), OCH₃ (3,5) 210.23 ~15 (water)
This compound OCH₂CH₃ (4), F (3,5) 226.21 ~5 (water)
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one OH (2,4), OCH₃ (3,5) 226.23 ~20 (water)

Key Findings :

  • Hydroxy Groups : Increase water solubility (e.g., 15–20 mg/mL) via hydrogen bonding but reduce lipid membrane penetration .
  • Ethoxy vs. Hydroxy: Ethoxy’s lack of H-bond donors results in lower aqueous solubility (~5 mg/mL) but better bioavailability in hydrophobic environments .

Research Implications

  • Pharmaceutical Applications : The target compound’s fluorine and ethoxy groups make it a candidate for CNS drugs, where lipophilicity and metabolic stability are critical .
  • Materials Science : Chalcone analogs with extended conjugation (e.g., ) are more suited for optoelectronic applications than the saturated propan-1-one core .

Biological Activity

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a propanone backbone with an ethoxy group and difluorophenyl substituents. The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds, making them valuable in drug design.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of various derivatives of propanones against cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against MCF-7 breast cancer cells, often exceeding the efficacy of established drugs like Tamoxifen. The mechanism involves the induction of apoptosis and modulation of cell cycle progression, which is critical for effective cancer treatment .

Table 1: Cytotoxic Activity Against MCF-7 Cells

CompoundIC50 (µM)Reference
This compoundTBD
Tamoxifen0.5
Other derivativesVaries

2. Antibacterial Activity

Chalcone derivatives, including those related to this compound, have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The hydrophobic nature of these compounds contributes to their antibacterial efficacy .

Table 2: Antibacterial Activity

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundS. aureusTBD
Chalcone Derivative AE. coli2–8
Chalcone Derivative BS. aureus1–2

3. Antifungal Activity

The antifungal potential of compounds similar to this compound has been explored in various studies. These compounds exhibit varying degrees of activity against fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship indicates that specific substituents enhance antifungal efficacy .

Table 3: Antifungal Activity

CompoundTarget FungiMIC (mg/mL)Reference
This compoundC. albicansTBD
Reference Antifungal AA. niger0.025–0.05

4. Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its interactions with specific molecular targets:

  • Anticancer : Induction of apoptosis through mitochondrial pathways.
  • Antibacterial : Disruption of bacterial cell membranes.
  • Antifungal : Inhibition of fungal cell wall synthesis.
  • Anti-inflammatory : Modulation of signaling pathways involved in inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-ethoxy-3,5-difluorobenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity should be assessed using HPLC (as in , where retention times and response factors distinguish related compounds) and NMR spectroscopy to confirm substituent positions. Quantification of byproducts (e.g., di- or tri-substituted derivatives) requires calibration against reference standards .

Q. How can substituent effects (ethoxy vs. fluoro groups) on the aromatic ring influence the compound’s spectroscopic properties?

  • Methodological Answer : Fluorine substituents induce strong deshielding in ¹⁹F NMR, while ethoxy groups affect electron density, observable via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm). IR spectroscopy can differentiate carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) influenced by electron-withdrawing fluoro groups. Comparative studies with analogs (e.g., ’s fluorophenyl derivatives) provide benchmarks for spectral assignments .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture, as ethoxy groups may hydrolyze under acidic/basic conditions. Stability can be monitored via accelerated aging studies using TGA (thermal stability) and periodic HPLC analysis (purity checks), as outlined in safety protocols from .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure determination?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) allows refinement of disordered ethoxy/fluoro groups using PART and SUMP instructions. Twinning tests (e.g., ROTAX) and Hirshfeld surface analysis (via CrystalExplorer) can distinguish static vs. dynamic disorder. High-resolution data (≤0.8 Å) improves electron density maps for precise modeling .

Q. What strategies mitigate contradictions in biological activity data caused by synthetic impurities?

  • Methodological Answer : Orthogonal purification methods (e.g., column chromatography followed by recrystallization) reduce impurities like unreacted starting materials or regioisomers (common in Friedel-Crafts reactions). Bioactivity assays should include controls spiked with synthetic intermediates (e.g., ’s brominated byproducts) to isolate the target compound’s effects .

Q. How do ethoxy and fluoro substituents modulate the compound’s electronic structure for applications in materials science?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify substituent effects on HOMO-LUMO gaps and dipole moments. Comparative studies with analogs (e.g., ’s difluoro-methoxy biphenyls) reveal how electron-withdrawing fluoro groups enhance charge-transfer properties, relevant for OLED/photovoltaic applications .

Q. What analytical approaches distinguish between keto-enol tautomerism in solution vs. solid state?

  • Methodological Answer : Solid-state ¹³C CP/MAS NMR and IR spectroscopy detect enol forms (e.g., broad O–H stretches at ~3200 cm⁻¹), while solution NMR (in DMSO-d₆) may show keto dominance. Variable-temperature studies and X-ray crystallography (as in ’s enone structures) provide definitive evidence of tautomeric equilibria .

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